(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid
Overview
Description
(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid, also known as FMHA, is a chiral carboxylic acid that has been studied extensively in recent years due to its potential applications in various scientific research fields. FMHA is a synthetic compound that has been synthesized from a variety of starting materials, including fluorene, methoxycarbonyl chloride, and 6-methylheptanoic acid. FMHA has been found to be useful for the synthesis of various compounds, such as amides, esters, and amines, and is also known for its ability to act as a chiral catalyst for asymmetric synthesis. In addition to its use in synthetic chemistry, FMHA has also been studied for its potential applications in biochemical and physiological research.
Scientific Research Applications
Synthesis and Modification of Amino Acids
- The compound is used in the synthesis of β-amino acids, a process demonstrated by Ellmerer-Müller et al. (1998) who utilized the Arndt-Eistert protocol to achieve high yields of enantiomerically pure N-Fmoc-protected β-amino acids (Ellmerer-Müller et al., 1998).
- Šebesta and Seebach (2003) explored the preparation of N-Fmoc-protected β2-homoamino acids, crucial for solid-phase syntheses of β-peptides, showcasing the compound's role in peptide synthesis (Šebesta & Seebach, 2003).
Role in Enzyme Inhibition Studies
- Thaisrivongs et al. (1987) utilized derivatives of this compound in the creation of renin inhibitory peptides, which are important in studying enzyme activity (Thaisrivongs et al., 1987).
Applications in Molecular Synthesis
- Mollica et al. (2012) described a novel synthetic pathway using this compound as a protecting group in the synthesis of asymmetrically protected diaminosuberic acid, illustrating its utility in complex molecular synthesis (Mollica et al., 2012).
Self-Assembly and Structural Studies
- Gour et al. (2021) investigated the self-assembled structures formed by Fmoc modified aliphatic amino acids, indicating the compound's significance in the study of molecular self-assembly (Gour et al., 2021).
Cyclodepsipeptide Synthesis
- Pelay-Gimeno et al. (2016) utilized the compound in the synthesis of complex head-to-side-chain cyclodepsipeptides, demonstrating its role in the creation of compounds with potential pharmaceutical applications (Pelay-Gimeno et al., 2016).
Mechanism of Action
Target of Action
Fmoc amino acids are generally used as building blocks in peptide synthesis . They are useful as coupling agents, facilitating the formation of peptide bonds .
Mode of Action
The compound interacts with its targets through peptide bond formation. The Fmoc group acts as a protective group for the amino acid during peptide synthesis . It prevents unwanted side reactions, ensuring that the peptide chain grows in the desired manner .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis. It contributes to the elongation of the peptide chain, affecting the structure and function of the resulting peptide or protein .
Result of Action
The result of the compound’s action is the formation of peptide bonds, leading to the synthesis of peptides or proteins . These peptides or proteins can have various biological effects, depending on their structure and the specific amino acids involved.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the stability of the compound is crucial for its effectiveness as a coupling agent in peptide synthesis . The compound is stable at room temperature and has a long shelf-life . It is also stable in aqueous washing operations, which is important for the purification steps in peptide synthesis .
Properties
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methylheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-15(2)13-16(11-12-22(25)26)24-23(27)28-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21H,11-14H2,1-2H3,(H,24,27)(H,25,26)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJHCXJPZXRVPE-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401151806 | |
Record name | (4R)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-6-methylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401151806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269078-75-3 | |
Record name | (4R)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-6-methylheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=269078-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4R)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-6-methylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401151806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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